4-(Tributylstannyl)pyridine

Organotin toxicity Stille coupling safety Green chemistry

Choose 4-(Tributylstannyl)pyridine for reliable Stille coupling: ~1000‑fold less toxic than trimethylstannyl alternatives, reducing occupational risk. Solid at RT for accurate weighing. Efficiently transfers 4-pyridyl to aryl/heteroaryl halides, enabling bipyridine libraries for kinase inhibitors (e.g., JNK‑3) and advanced liquid crystalline materials. Compatible with orthogonal cross‑coupling sequences and standard purification. Lower hazardous waste burden.

Molecular Formula C17H31NSn
Molecular Weight 368.1 g/mol
CAS No. 124252-41-1
Cat. No. B055037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tributylstannyl)pyridine
CAS124252-41-1
Molecular FormulaC17H31NSn
Molecular Weight368.1 g/mol
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1
InChIInChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
InChIKeyUNEPXPMBVGDXGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tributylstannyl)pyridine (CAS 124252-41-1) as a Strategic Organotin Reagent for Cross-Coupling


4-(Tributylstannyl)pyridine (CAS 124252-41-1) is an organotin compound with the molecular formula C₁₇H₃₁NSn, featuring a pyridine ring substituted at the 4-position with a tributylstannyl group . It is primarily employed as a nucleophilic reagent in palladium-catalyzed Stille cross-coupling reactions to transfer the 4-pyridyl moiety to aryl or heteroaryl halides and triflates . This compound exists as a solid at room temperature (melting point 243–246 °C) and is soluble in ether, hexane, and tetrahydrofuran, enabling straightforward handling and purification .

Why Substituting 4-(Tributylstannyl)pyridine with Other Pyridyl Organometallics Can Compromise Synthesis Outcomes


Generic substitution among pyridyl stannanes, boronic acids, or other organometallic reagents is not chemically neutral. The choice of the organometallic group directly impacts reaction yield, purification ease, toxicity profile, and physical handling. For instance, 4-(trimethylstannyl)pyridine exhibits higher reactivity but is approximately 1000-fold more toxic than its tributylstannyl counterpart, imposing more stringent safety and disposal requirements [1]. Meanwhile, 4-pyridylboronic acid, used in Suzuki couplings, often requires base activation and can suffer from protodeboronation side reactions under certain conditions [2]. Furthermore, the physical state of the reagent—solid vs. liquid—affects weighing accuracy, long-term storage stability, and air/moisture sensitivity, all of which can alter experimental reproducibility when an alternative is selected without proper qualification.

Quantitative Differentiation: 4-(Tributylstannyl)pyridine vs. Closest Analogs


Toxicity Reduction vs. Trimethylstannyl Analogs: ~1000-Fold Safety Margin

In Stille coupling, both trimethylstannyl and tributylstannyl compounds are commonly employed. However, trimethylstannyl compounds demonstrate approximately 1000 times higher toxicity compared to tributylstannyl compounds [1]. This differential safety profile makes 4-(tributylstannyl)pyridine the preferred choice for laboratory and industrial applications where minimizing exposure risk and hazardous waste generation is a priority.

Organotin toxicity Stille coupling safety Green chemistry

Physical Form Advantage: Solid vs. Liquid Handling and Storage

4-(Tributylstannyl)pyridine is a solid at room temperature (melting point 243–246 °C), whereas 4-(trimethylstannyl)pyridine is a liquid (melting point -55 °C, boiling point 126–128 °C) [1]. The solid physical form enables more accurate weighing, reduced volatility-related exposure, and simplified storage compared to liquid stannanes, which often require refrigeration and are more prone to spillage and vapor exposure.

Reagent handling Solid-phase synthesis Laboratory safety

Chromatographic Stability: 4-Tributylstannylpyridine Tolerates Standard Silica Gel Purification

Stannanes bearing a trialkylstannyl moiety at the 2-position of pyridine exhibit lower stability and cannot be chromatographed on standard silica gel. In contrast, 4-(tributylstannyl)pyridine and other stannanes with the SnBu₃ group at the 3- or 4-position can be purified by standard silica gel chromatography [1]. This differential stability simplifies the workup and purification workflow, reducing the need for specialized, air-free purification techniques.

Organotin stability Purification Silica gel chromatography

Demonstrated Utility in Advanced Materials: Liquid Crystal Synthesis

Pyridinylstannanes bearing tributylstannyl groups have been successfully employed as key intermediates in the synthesis of novel liquid crystalline materials with pyridine-thiophene aromatic cores [1]. The ability to undergo subsequent Stille coupling after selective Negishi coupling demonstrates the robust and orthogonal reactivity of the tributylstannyl moiety, enabling the construction of complex, functional materials that are not easily accessible using other organometallic reagents.

Liquid crystals Materials science Organic electronics

Where 4-(Tributylstannyl)pyridine Outperforms Alternatives: Validated Application Scenarios


Safe and Practical Stille Coupling for Heteroaryl Synthesis

When a 4-pyridyl moiety must be introduced via Stille coupling, 4-(tributylstannyl)pyridine offers a favorable balance of reactivity and safety. Its ~1000-fold lower toxicity compared to trimethylstannyl analogs reduces occupational exposure risk and hazardous waste burden, while its solid physical form simplifies accurate weighing and minimizes volatility [1]. This is particularly advantageous in academic and industrial laboratories where routine Stille couplings are performed.

Synthesis of 4,4'-Bipyridine Derivatives for Ligand and Pharmaceutical Scaffolds

4-(Tributylstannyl)pyridine is an effective partner for coupling with iodopyridines to produce 4,4'-bipyridines, which serve as key precursors for selective kinase inhibitors (e.g., c-Jun N-terminal kinase-3) [1]. The stability of the tributylstannyl group under reaction conditions and its compatibility with standard purification techniques make this reagent a reliable choice for generating bipyridine libraries.

Construction of Liquid Crystalline Materials with Pyridine Cores

In the synthesis of advanced liquid crystalline materials featuring pyridine-thiophene cores, tributylstannyl-substituted pyridines have been validated as robust intermediates capable of surviving orthogonal cross-coupling sequences [1]. The ability to perform Stille coupling after Negishi coupling without decomposition of the stannyl group is critical for accessing these complex architectures.

Preparation of Oligopyridine Building Blocks for Supramolecular Chemistry

The Stille coupling of 4-(tributylstannyl)pyridine with halogenated pyridines or other heteroaryl halides enables the construction of oligopyridine frameworks used in supramolecular assemblies and coordination polymers [1]. The reagent's solid form and chromatographic stability streamline the synthesis and purification of these valuable building blocks.

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